molecular formula C21H40N10O6 B14512950 L-Threonyl-N~5~-(diaminomethylidene)-L-ornithyl-L-prolyl-N~5~-(diaminomethylidene)-L-ornithine CAS No. 63107-24-4

L-Threonyl-N~5~-(diaminomethylidene)-L-ornithyl-L-prolyl-N~5~-(diaminomethylidene)-L-ornithine

Cat. No.: B14512950
CAS No.: 63107-24-4
M. Wt: 528.6 g/mol
InChI Key: UGQPIFXFXVLMLA-QTVXIADOSA-N
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Description

L-Threonyl-N~5~-(diaminomethylidene)-L-ornithyl-L-prolyl-N~5~-(diaminomethylidene)-L-ornithine is a complex peptide compound It is characterized by the presence of multiple amino acid residues, including threonine, ornithine, and proline, along with diaminomethylidene groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Threonyl-N~5~-(diaminomethylidene)-L-ornithyl-L-prolyl-N~5~-(diaminomethylidene)-L-ornithine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain. The reaction conditions often include the use of protecting groups to prevent unwanted side reactions and the use of coupling reagents to facilitate peptide bond formation.

Industrial Production Methods

Industrial production of this compound may involve large-scale SPPS or solution-phase peptide synthesis. The choice of method depends on factors such as the desired yield, purity, and cost-effectiveness. Industrial production also requires stringent quality control measures to ensure the consistency and reliability of the final product.

Chemical Reactions Analysis

Types of Reactions

L-Threonyl-N~5~-(diaminomethylidene)-L-ornithyl-L-prolyl-N~5~-(diaminomethylidene)-L-ornithine can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of disulfide bonds or other oxidative modifications.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, often resulting in the cleavage of disulfide bonds or other reductive modifications.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., dithiothreitol), and various nucleophiles and electrophiles for substitution reactions. The reaction conditions often include specific pH levels, temperatures, and solvents to optimize the reaction efficiency and selectivity.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may result in the formation of disulfide bonds, while reduction reactions may result in the cleavage of these bonds. Substitution reactions may introduce new functional groups or modify existing ones.

Scientific Research Applications

L-Threonyl-N~5~-(diaminomethylidene)-L-ornithyl-L-prolyl-N~5~-(diaminomethylidene)-L-ornithine has a wide range of scientific research applications, including:

    Chemistry: This compound can be used as a building block for the synthesis of more complex peptides and proteins. It can also be used as a model compound for studying peptide chemistry and reaction mechanisms.

    Biology: This compound can be used to study protein-protein interactions, enzyme-substrate interactions, and other biological processes. It can also be used as a tool for investigating the structure and function of proteins.

    Medicine: This compound has potential applications in drug discovery and development. It can be used as a lead compound for the development of new therapeutics or as a tool for studying disease mechanisms.

    Industry: This compound can be used in the production of peptide-based materials, such as hydrogels and nanomaterials. It can also be used in the development of new diagnostic tools and assays.

Mechanism of Action

The mechanism of action of L-Threonyl-N~5~-(diaminomethylidene)-L-ornithyl-L-prolyl-N~5~-(diaminomethylidene)-L-ornithine involves its interaction with specific molecular targets and pathways. These interactions can result in various biological effects, such as modulation of enzyme activity, alteration of protein-protein interactions, and changes in cellular signaling pathways. The specific molecular targets and pathways involved depend on the context in which the compound is used and the specific biological processes being studied.

Comparison with Similar Compounds

L-Threonyl-N~5~-(diaminomethylidene)-L-ornithyl-L-prolyl-N~5~-(diaminomethylidene)-L-ornithine can be compared with other similar compounds, such as:

  • **L-Threonyl-N~5~

Properties

CAS No.

63107-24-4

Molecular Formula

C21H40N10O6

Molecular Weight

528.6 g/mol

IUPAC Name

(2S)-2-[[(2S)-1-[(2S)-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoic acid

InChI

InChI=1S/C21H40N10O6/c1-11(32)15(22)17(34)29-12(5-2-8-27-20(23)24)18(35)31-10-4-7-14(31)16(33)30-13(19(36)37)6-3-9-28-21(25)26/h11-15,32H,2-10,22H2,1H3,(H,29,34)(H,30,33)(H,36,37)(H4,23,24,27)(H4,25,26,28)/t11-,12+,13+,14+,15+/m1/s1

InChI Key

UGQPIFXFXVLMLA-QTVXIADOSA-N

Isomeric SMILES

C[C@H]([C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)N)O

Canonical SMILES

CC(C(C(=O)NC(CCCN=C(N)N)C(=O)N1CCCC1C(=O)NC(CCCN=C(N)N)C(=O)O)N)O

Origin of Product

United States

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